Hydroxyebastine as a Relatively Selective CYP2J2 Inhibitor vs. Terfenadine Alcohol
Hydroxyebastine demonstrates superior selectivity as a CYP2J2 inhibitor compared to its structural analog, terfenadine alcohol. The IC50 of hydroxyebastine for CYP2J2-mediated astemizole O-demethylation is 0.45 μM [1]. In contrast, terfenadine alcohol inhibits CYP2D6 more potently than CYP2J2, rendering it unsuitable as a selective probe [1]. Hydroxyebastine provides a selectivity margin of at least 6-fold for CYP2J2 over other major P450 isoforms (CYP2C9, CYP2C19, CYP2D6), whereas terfenadine alcohol lacks this isoform discrimination [1].
| Evidence Dimension | CYP2J2 inhibitory selectivity |
|---|---|
| Target Compound Data | IC50 for CYP2J2 = 0.45 μM; IC50 for CYP2C9 = 2.74 μM; IC50 for CYP2D6 = 3.83 μM; IC50 for CYP2C19 = 10.22 μM [1] |
| Comparator Or Baseline | Terfenadine alcohol (structural analog): IC50 for CYP2J2 is lower but inhibits CYP2D6 more potently; lacks selectivity [1] |
| Quantified Difference | Hydroxyebastine shows >6-fold selectivity for CYP2J2 over other P450s; terfenadine alcohol is not selective [1] |
| Conditions | Recombinant CYP2J2 enzyme assay; astemizole O-demethylation activity measured; 37°C [1] |
Why This Matters
For researchers conducting CYP2J2 phenotyping or drug-drug interaction studies, hydroxyebastine offers a quantifiably more specific tool than terfenadine alcohol, reducing off-target confounding and improving assay reliability.
- [1] Yoon YJ, Liu KH. Potential of hydroxyebastine and terfenadine alcohol to inhibit the human cytochrome P450 2J2 isoform. J Korean Soc Appl Biol Chem. 2011;54(5):659-666. View Source
